molecular formula C13H21N3O B5341225 1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol

1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol

Número de catálogo B5341225
Peso molecular: 235.33 g/mol
Clave InChI: CNNLILMJUSFWRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol, also known as CYC065, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This molecule has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

The mechanism of action of 1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol involves the inhibition of CDK2, which is a key regulator of cell cycle progression. CDK2 is involved in the transition of cells from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound induces cell cycle arrest and promotes apoptosis in cancer cells. In addition to CDK2, this compound also inhibits other CDKs, such as CDK9 and CDK12, which are involved in transcriptional regulation and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various preclinical models. It induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed in normal cells or tissues. However, further studies are needed to evaluate the long-term safety and efficacy of this compound in clinical trials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol in lab experiments include its high potency and selectivity for CDK2 inhibition, its favorable safety profile in preclinical studies, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential off-target effects on other CDKs, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the development of 1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol. One potential direction is to evaluate its efficacy in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another potential direction is to explore its potential as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment. In addition, further studies are needed to evaluate the long-term safety and efficacy of this compound in clinical trials, and to identify biomarkers that can predict its response in cancer patients.

Métodos De Síntesis

The synthesis of 1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol involves several steps, including the preparation of starting materials, the synthesis of intermediate compounds, and the final coupling reaction. The starting materials for this compound synthesis are commercially available and can be obtained from various chemical suppliers. The intermediate compounds are synthesized using standard organic chemistry techniques, such as reaction of amines with aldehydes or ketones. The final coupling reaction involves the reaction of the intermediate compounds with the appropriate reagents to form the final product. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.

Aplicaciones Científicas De Investigación

1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of various types of cancer cells. It has been shown to be effective against both solid tumors and hematological malignancies. This compound is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is a key regulator of cell cycle progression. By inhibiting CDK2, this compound induces cell cycle arrest and promotes apoptosis in cancer cells.

Propiedades

IUPAC Name

1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-11(17)8-14-13-15-9(2)7-12(16-13)10-5-4-6-10/h7,10-11,17H,3-6,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNLILMJUSFWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=NC(=CC(=N1)C2CCC2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.